N-(2-fluorophenyl)-2-methylAlanine
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Overview
Description
N-(2-fluorophenyl)-2-methylAlanine is an organic compound that features a fluoroaniline group attached to a methylpropanoic acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-fluorophenyl)-2-methylAlanine typically involves the reaction of 2-fluoroaniline with a suitable precursor of methylpropanoic acid. One common method is the nucleophilic substitution reaction where 2-fluoroaniline reacts with a halogenated derivative of methylpropanoic acid under basic conditions. The reaction is often facilitated by the presence of a base such as potassium carbonate or sodium hydroxide, which helps in the deprotonation of the amine group, making it more nucleophilic .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for better control over reaction conditions such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
N-(2-fluorophenyl)-2-methylAlanine can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halogens (chlorine, bromine), nitro compounds, and alkyl halides under acidic or basic conditions.
Major Products
The major products formed from these reactions include quinones, reduced amine derivatives, and substituted fluoroaniline derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
N-(2-fluorophenyl)-2-methylAlanine has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a building block in the synthesis of pharmaceutical agents, particularly those targeting specific enzymes or receptors in the body.
Materials Science: It is used in the development of advanced materials with unique electronic or optical properties.
Industrial Chemistry: The compound serves as an intermediate in the synthesis of various industrial chemicals and polymers.
Mechanism of Action
The mechanism of action of N-(2-fluorophenyl)-2-methylAlanine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluoroaniline group can form hydrogen bonds and other interactions with active sites, leading to inhibition or activation of the target molecule. The exact pathways and molecular targets depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
- 2-(2-Chloroanilino)-2-methylpropanoic acid
- 2-(2-Bromoanilino)-2-methylpropanoic acid
- 2-(2-Nitroanilino)-2-methylpropanoic acid
Uniqueness
N-(2-fluorophenyl)-2-methylAlanine is unique due to the presence of the fluorine atom, which imparts distinct electronic properties to the compound. This can influence its reactivity, stability, and interactions with other molecules, making it a valuable compound in various research and industrial applications .
Properties
Molecular Formula |
C10H12FNO2 |
---|---|
Molecular Weight |
197.21 g/mol |
IUPAC Name |
2-(2-fluoroanilino)-2-methylpropanoic acid |
InChI |
InChI=1S/C10H12FNO2/c1-10(2,9(13)14)12-8-6-4-3-5-7(8)11/h3-6,12H,1-2H3,(H,13,14) |
InChI Key |
NAJJRLSECXWCFB-UHFFFAOYSA-N |
SMILES |
CC(C)(C(=O)O)NC1=CC=CC=C1F |
Canonical SMILES |
CC(C)(C(=O)O)NC1=CC=CC=C1F |
sequence |
X |
Origin of Product |
United States |
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